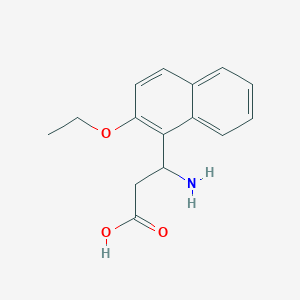
5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a tetrahydroisoquinoline core with a methylthio group at the 5-position and a phenyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methylthio group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenyl group or to convert the tetrahydroisoquinoline core to a fully saturated isoquinoline.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methylthio group, which may affect its biological activity.
5-Methylthio-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl group, which may influence its chemical reactivity and biological properties.
5-(Methylthio)-4-methyl-1,2,3,4-tetrahydroisoquinoline: Substitutes the phenyl group with a methyl group, altering its steric and electronic properties.
Uniqueness
5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the methylthio and phenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
CAS番号 |
106291-40-1 |
|---|---|
分子式 |
C16H17NS |
分子量 |
255.4 g/mol |
IUPAC名 |
5-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17NS/c1-18-15-9-5-8-13-10-17-11-14(16(13)15)12-6-3-2-4-7-12/h2-9,14,17H,10-11H2,1H3 |
InChIキー |
YYLGVUNPANYFLE-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC2=C1C(CNC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)


![2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol](/img/structure/B15066062.png)

![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)

![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)



![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B15066123.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)

